![molecular formula C13H15NO4 B14011253 Ethyl 4-[formyl(3-oxopropyl)amino]benzoate CAS No. 6416-89-3](/img/structure/B14011253.png)
Ethyl 4-[formyl(3-oxopropyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[formyl(3-oxopropyl)amino]benzoate is an organic compound with the molecular formula C13H15NO4 It is a derivative of benzoic acid and contains both ester and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[formyl(3-oxopropyl)amino]benzoate typically involves the following steps:
Formation of the Intermediate: The starting material, 4-aminobenzoic acid, is first reacted with ethyl chloroformate to form ethyl 4-aminobenzoate.
Formylation: The ethyl 4-aminobenzoate is then subjected to formylation using formic acid and acetic anhydride to introduce the formyl group.
Addition of 3-oxopropyl Group: The final step involves the reaction of the formylated intermediate with 3-oxopropylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[formyl(3-oxopropyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: 4-[formyl(3-oxopropyl)amino]benzoic acid.
Reduction: Ethyl 4-[hydroxy(3-oxopropyl)amino]benzoate.
Hydrolysis: 4-[formyl(3-oxopropyl)amino]benzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 4-[formyl(3-oxopropyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[formyl(3-oxopropyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester derivative of benzoic acid, commonly used as a local anesthetic.
Ethyl 4-formylbenzoate: Contains a formyl group but lacks the 3-oxopropylamine moiety.
Ethyl 4-[hydroxy(3-oxopropyl)amino]benzoate: A reduced form of the target compound.
Uniqueness
Ethyl 4-[formyl(3-oxopropyl)amino]benzoate is unique due to the presence of both formyl and 3-oxopropylamine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthesis and research, distinguishing it from simpler analogs.
Propiedades
Número CAS |
6416-89-3 |
|---|---|
Fórmula molecular |
C13H15NO4 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
ethyl 4-[formyl(3-oxopropyl)amino]benzoate |
InChI |
InChI=1S/C13H15NO4/c1-2-18-13(17)11-4-6-12(7-5-11)14(10-16)8-3-9-15/h4-7,9-10H,2-3,8H2,1H3 |
Clave InChI |
VEZWAMFSIWJDAI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N(CCC=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


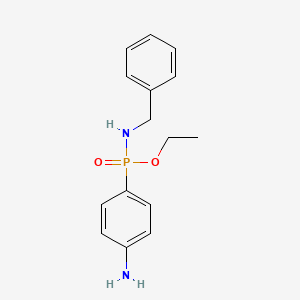
![4-Ethynyl-1,4-dihydro-5-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14011173.png)
![5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B14011177.png)

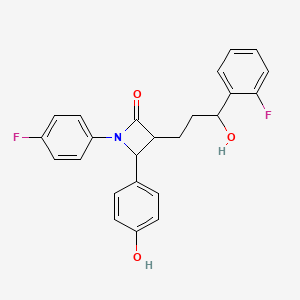
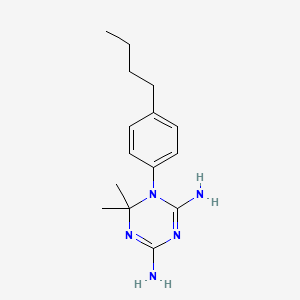
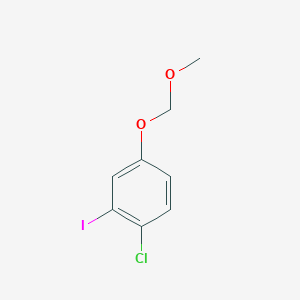
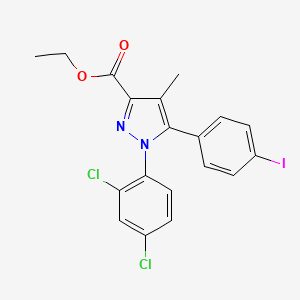
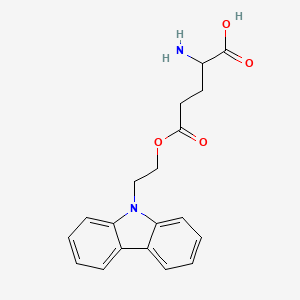
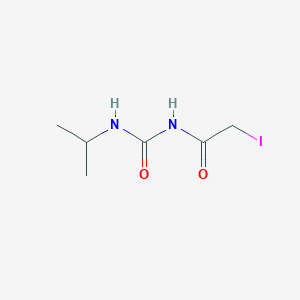

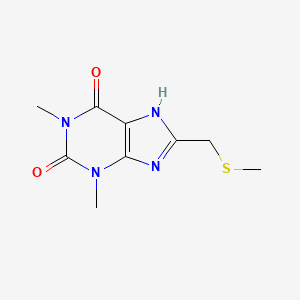
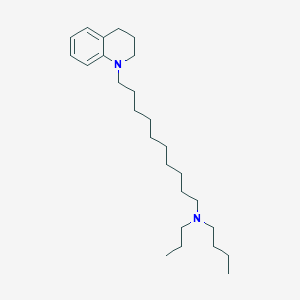
![N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide](/img/structure/B14011263.png)
